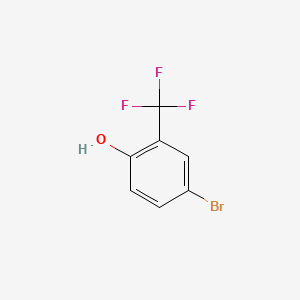

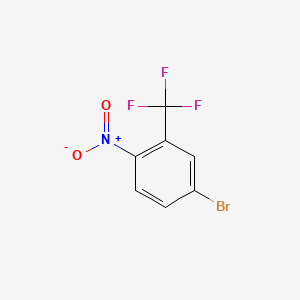

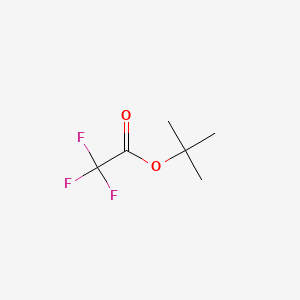

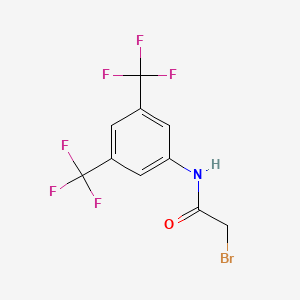

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, involves multistep reactions starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and aniline derivatives. These syntheses highlight the versatility of the 3,5-bis(trifluoromethyl)aniline framework as a building block for developing complex molecules through reactions such as nitration, bromination, and amide formation (Ciber et al., 2023).

Molecular Structure Analysis

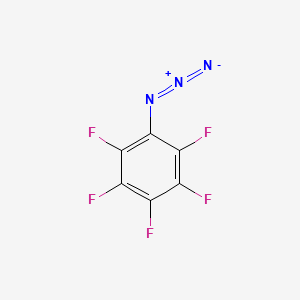

The molecular structure of compounds closely related to 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is characterized by the presence of electron-withdrawing trifluoromethyl groups which can significantly influence the electronic properties of the molecule. These groups make the aniline nitrogen more susceptible to electrophilic substitution reactions and affect the overall electronic distribution across the molecule, as seen in various structural analyses.

Chemical Reactions and Properties

Compounds containing the 3,5-bis(trifluoromethyl)aniline moiety undergo a range of chemical reactions, including organometallic reactions, ring-opening of epoxides with anilines, and photocatalytic transformations. These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl groups, which can stabilize intermediate species and facilitate unique reaction pathways (Porwisiak et al., 1996).

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Pharmaceutical Research

- Application : A variant of “3,5-Bis(trifluoromethyl)aniline” has been used in the synthesis of novel trifluoromethyl benzamides, which have been evaluated as potential CETP inhibitors .

- Results or Outcomes : The novel trifluoromethyl benzamides were evaluated for their ability to inhibit CETP . The specific results would be detailed in the original research paper.

- Battery Technology

- Application : A variant of “3,5-Bis(trifluoromethyl)aniline”, specifically “3,5-Bis(trifluoromethyl)benzyl”, has been used in the development of lithium-sulfur (Li-S) batteries . It was used to modify a triazine-based covalent organic framework, which helped suppress the shuttle effect of polysulfides, a significant obstacle to the commercialization of Li-S batteries .

- Method of Application : The compound was used to synthesize a modified separator for the batteries. The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides .

- Results or Outcomes : The use of this compound led to improved capacity and cyclic stability of Li-S batteries. Cells with the modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

Safety And Hazards

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is toxic if inhaled. It also causes serious eye irritation and skin irritation. It is harmful in contact with skin and if swallowed .

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCKYVKUIKRMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912696 |

Source

|

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline | |

CAS RN |

99468-72-1 |

Source

|

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.